3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound featuring a pyrroloquinoline scaffold fused with a benzamide moiety. The molecule’s structural complexity arises from its 1-methyl-2-oxo-pyrroloquinoline core and the 3,4-dimethoxy-substituted benzamide group. This article compares its structural, physicochemical, and biological properties with analogous compounds to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-12-16-11-15(9-13-5-4-8-23(19(13)16)21(12)25)22-20(24)14-6-7-17(26-2)18(10-14)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNTZZNOIWWQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as theNMDA receptor and the RNA-dependent RNA polymerase enzyme .
Mode of Action
It’s worth noting that similar compounds have been found to act asantagonists at the glycine site of the NMDA receptor , and as inhibitors of the RNA-dependent RNA polymerase enzyme .
Biochemical Pathways
It’s known that theNMDA receptor plays a crucial role in neuronal signaling , and the RNA-dependent RNA polymerase enzyme is vital for the replication of certain viruses.
Biological Activity
3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The compound can be synthesized through a series of cyclization and substitution reactions involving precursors derived from pyrroloquinoline structures. The synthetic pathway generally includes:
- Formation of the pyrroloquinoline core : Utilizing starting materials such as 2-cyanoacetamide and various amines.
- Introduction of methoxy groups : Via methylation reactions.
- Final coupling : To form the benzamide moiety.
Antimycobacterial Activity
Research has indicated that derivatives of quinolone compounds exhibit significant antimycobacterial properties. For instance, in a study focusing on quinolone derivatives, some compounds demonstrated notable activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) in the low micromolar range . Although specific data for this compound is limited in the literature reviewed, its structural similarities suggest potential efficacy against similar pathogens.
Anticoagulant Activity
A related study evaluated the anticoagulant activity of pyrrolo[3,2,1-ij]quinolin derivatives. The findings showed that certain derivatives could inhibit coagulation factors Xa and XIa effectively. The most potent derivative exhibited an IC50 value of 3.68 µM for factor Xa and 2 µM for factor XIa . Given the structural characteristics of this compound and its potential modifications from these derivatives, it is plausible that it may possess similar anticoagulant properties.
Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted on various pyrroloquinoline derivatives to determine how modifications impact biological activity. The presence of methoxy groups at specific positions significantly enhanced the biological activity against target proteins involved in coagulation pathways and microbial resistance mechanisms .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Factor Xa Inhibition | 3.68 |
| Compound B | Factor XIa Inhibition | 2.00 |
| Compound C | Antimycobacterial | Low micromolar range |
Comparison with Similar Compounds
Structural Comparison
The target compound’s uniqueness lies in its pyrrolo[3,2,1-ij]quinoline core and 3,4-dimethoxybenzamide substituent. Key structural analogs include:
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
- Core Modifications: The 1-methyl-2-oxo-pyrroloquinoline scaffold distinguishes it from non-methylated or non-oxo analogs .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Stability and Degradation
- The 2-oxo group in the target may increase susceptibility to hydrolysis under acidic/basic conditions compared to non-oxo analogs .
- Methoxy groups offer better oxidative stability than methyl groups, which are prone to metabolic demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
